molecular formula C3H3N5S B2864315 7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole-3-thiol CAS No. 13728-26-2

7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole-3-thiol

Cat. No.: B2864315
CAS No.: 13728-26-2
M. Wt: 141.15
InChI Key: RMKPOJHJDOHHDD-UHFFFAOYSA-N
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Description

7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole-3-thiol is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their versatile chemical properties and potential biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole-3-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters . This reaction leads to the formation of the triazole ring fused with a thiadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the industrial production more sustainable.

Chemical Reactions Analysis

Types of Reactions

7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole-3-thiol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of corresponding amines or thiols.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the triazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or thiols.

Scientific Research Applications

7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole-3-thiol has several scientific research applications:

Mechanism of Action

The mechanism of action of 7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole-3-thiol involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and receptors, leading to inhibition or activation of various biochemical pathways . The exact molecular targets and pathways depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole-3-thiol is unique due to its specific fusion of triazole and thiadiazole rings, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2,5-dihydro-[1,2,4]triazolo[4,3-b][1,2,4]triazole-3-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3N5S/c9-3-7-6-2-4-1-5-8(2)3/h1H,(H,7,9)(H,4,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMKPOJHJDOHHDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=NNC(=S)N2N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3N5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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